molecular formula C15H11N5O4S B2652914 N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896327-80-3

N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2652914
CAS No.: 896327-80-3
M. Wt: 357.34
InChI Key: AFWOXBKOITYIBW-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a complex organic compound that features a nitrophenyl group, a pyrido[1,2-a][1,3,5]triazin-4-one moiety, and a sulfanylacetamide linkage. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanylacetamide Group: This step may involve nucleophilic substitution reactions where a sulfanylacetamide moiety is introduced.

    Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl-containing starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, anticancer, or enzyme inhibitory activities.

Medicine

    Drug Development: The compound could be a candidate for drug development studies, particularly if it shows promising biological activity.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds may interact with biological targets like enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyrido[1,2-a][1,3,5]triazin-4-one moieties could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Similar Compounds

    N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide: can be compared with other nitrophenyl or pyrido[1,2-a][1,3,5]triazin-4-one derivatives.

    Unique Features: The combination of these moieties in a single compound may confer unique properties, such as enhanced biological activity or specific chemical reactivity.

List of Similar Compounds

  • This compound
  • 4-nitrophenyl derivatives
  • Pyrido[1,2-a][1,3,5]triazin-4-one derivatives

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4S/c21-13(16-10-4-6-11(7-5-10)20(23)24)9-25-14-17-12-3-1-2-8-19(12)15(22)18-14/h1-8H,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOXBKOITYIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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